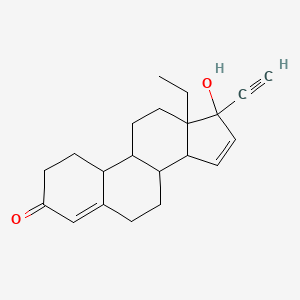
GESTODENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gestodene is a synthetic progestogen, commonly used in hormonal contraceptives and menopausal hormone therapy. It is known for its high potency and is often combined with estrogen in contraceptive pills. This compound is classified as a third-generation progestin and is recognized for its minimal androgenic activity, making it a preferred choice in contraceptive formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gestodene is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a steroidal precursor, such as 19-norandrostenedione.
Ethynylation: The precursor undergoes ethynylation to introduce an ethynyl group at the 17α-position.
Hydroxylation: The compound is then hydroxylated at the 17β-position.
Cyclization: Cyclization reactions are performed to form the cyclopentane ring structure.
Final Modifications:
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reaction Injection Moulding: This method involves the use of silicone elastomer cores and non-active silicone layers to produce this compound formulations, such as intravaginal rings.
Thermal Stability Analysis: Techniques like differential scanning calorimetry (DSC) and variable temperature X-ray powder diffraction (VT-XRD) are used to ensure the stability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Gestodene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed
Hydroxylated Metabolites: These are formed through oxidation reactions.
Reduced Forms: Reduction reactions yield various reduced derivatives of this compound.
Scientific Research Applications
Gestodene has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of steroidal synthesis and reactions.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Widely used in contraceptive formulations and hormone replacement therapy.
Industry: Utilized in the production of various pharmaceutical formulations, including oral contraceptives and intravaginal rings
Mechanism of Action
Gestodene exerts its effects primarily through binding to the progesterone receptor. This binding leads to the activation of the receptor and subsequent modulation of gene expression. This compound also exhibits weak androgenic, antimineralocorticoid, and glucocorticoid activities. It has antigonadotropic and functional antiestrogenic effects, which contribute to its contraceptive efficacy .
Comparison with Similar Compounds
Gestodene is often compared with other progestins, such as:
Levonorgestrel: A second-generation progestin with higher androgenic activity.
Desogestrel: Another third-generation progestin with similar potency but different pharmacokinetic properties.
Norgestimate: Known for its minimal androgenic effects and is often used in combination with estrogen in contraceptives
Uniqueness of this compound
This compound’s high potency, minimal androgenic activity, and favorable pharmacokinetic profile make it a unique and preferred choice in contraceptive formulations. Its ability to modulate PAR1-mediated platelet aggregation also sets it apart from other progestins .
Properties
IUPAC Name |
13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGSPDASOTUPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860754 |
Source


|
| Record name | 13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
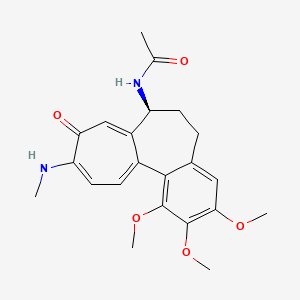
![(8S)-6-amino-2,2-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B7782684.png)

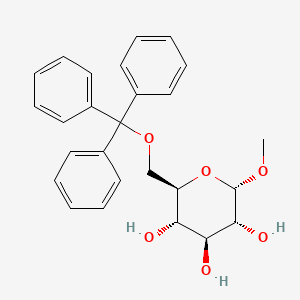

![2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B7782721.png)
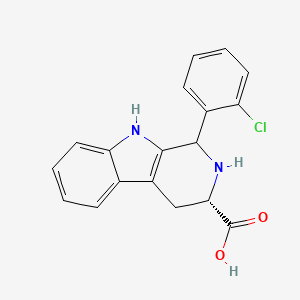
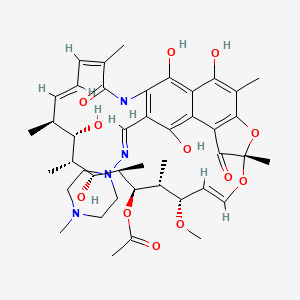
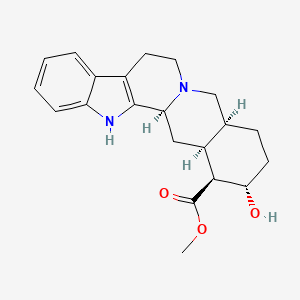
![(1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B7782749.png)
![sodium;(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7782757.png)

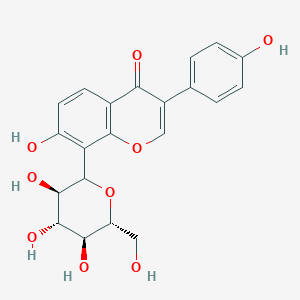
![1-(4-methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B7782774.png)
